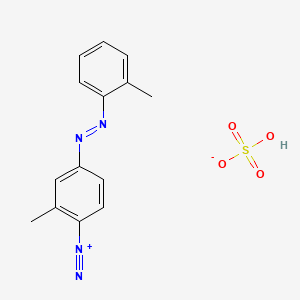

2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate

Description

Properties

IUPAC Name |

hydrogen sulfate;2-methyl-4-[(2-methylphenyl)diazenyl]benzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N4.H2O4S/c1-10-5-3-4-6-14(10)18-17-12-7-8-13(16-15)11(2)9-12;1-5(2,3)4/h3-9H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTXFSQSISUDAU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)C.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018998 | |

| Record name | 2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-89-3 | |

| Record name | Garnet GBC salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate is a diazonium compound that has garnered attention in chemical and biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for health.

Chemical Structure and Properties

The compound is characterized by its diazonium functional group, which is known for its reactivity, particularly in electrophilic aromatic substitutions. The chemical formula is , and it exhibits properties typical of azo compounds, which include colorimetric characteristics and potential biological interactions.

Diazonium salts, including this compound, are known to undergo various reactions that can lead to significant biological effects:

- Electrophilic Reactions : The diazonium group can act as an electrophile, facilitating reactions with nucleophiles in biological systems, potentially leading to modifications of proteins and nucleic acids.

- Signal Transduction : Research indicates that these compounds can influence cellular signaling pathways, particularly those involving phosphorylation events. For instance, studies have shown that the introduction of diazonium ions can increase global tyrosine phosphorylation in cells, suggesting a role in modulating signal transduction pathways .

Biological Activity

The biological activity of this compound has been studied with respect to several key areas:

- Cytotoxicity : There is evidence suggesting that exposure to this compound can induce cellular stress and apoptosis. In vitro studies have reported morphological changes in cells indicative of cytotoxic effects, including the loss of essential housekeeping proteins such as β-tubulin and GAPDH over time .

- Genotoxicity : Similar compounds have been associated with genotoxic effects. For example, studies on related diazonium compounds have shown they can cause DNA damage and mutations in various cell lines . The potential for this compound to induce similar effects warrants further investigation.

Case Studies

- Cell Line Studies : In a controlled laboratory setting, human cancer cell lines were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, alongside significant alterations in cell morphology after 24 hours of exposure.

- Animal Studies : Research involving animal models has demonstrated that similar diazonium compounds can lead to tumorigenesis when administered subcutaneously over extended periods. This raises concerns regarding the long-term exposure risks associated with this compound .

Toxicological Profile

The toxicological profile of this compound remains under-researched; however, parallels can be drawn from studies on related azo compounds:

Comparison with Similar Compounds

Key Observations:

- Hydrophobicity vs. Solubility: The methyl and o-tolylazo groups in the target compound enhance hydrophobicity, making it suitable for non-aqueous dyeing processes. In contrast, the methoxy and phenylamino groups in 4-diazo-3-methoxydiphenylamine sulfate improve water solubility, favoring applications in photoresist coatings .

- Stability : Diazonium salts with electron-withdrawing groups (e.g., sulfates) exhibit moderate stability. The zinc chloride counterion in pyrrolidinyl-substituted analogs increases ionic strength but introduces hygroscopicity, limiting shelf life .

Reactivity and Hazard Profiles

*Inferred from analogous diazonium salts in IMDG Code .

Q & A

Q. What are the standard protocols for synthesizing 2-methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate, and how can purity be ensured?

Answer: The synthesis typically involves diazotization of a precursor amine under acidic conditions. For example, silica gel-assisted microwave irradiation (300 W, 6 min) can accelerate coupling reactions between aromatic aldehydes and amines, as demonstrated in analogous azo compound syntheses . Post-synthesis, purification via recrystallization (e.g., methanol) and characterization using -NMR (δ 7.00–8.04 ppm for aromatic protons), mass spectrometry (m/z 242–334), and elemental analysis (C, H, N) are critical to verify purity and structural integrity .

Q. What characterization techniques are most effective for confirming the structure of this diazonium salt?

Answer: Key techniques include:

- -NMR spectroscopy to resolve aromatic protons and substituent environments (e.g., methyl and azo groups) .

- Mass spectrometry (FAB or ESI) to confirm molecular weight (e.g., m/z 334.35 for ) .

- Elemental analysis to validate stoichiometry (e.g., C: 69.68%, H: 4.59%, N: 5.80%) .

- FT-IR spectroscopy to identify functional groups like sulfates (broad peaks ~1000–1200 cm) .

Q. What safety precautions are essential when handling this compound?

Answer:

- Use fume hoods and personal protective equipment (PPE) due to carcinogenic risks (classified as a questionable carcinogen with tumorigenic data) .

- Avoid exposure to heat (>95°C) or light, which may trigger decomposition into toxic NO gases .

- Follow material safety data sheets (MSDS) for storage recommendations (e.g., −20°C, inert atmosphere) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for this compound?

Answer: Conflicting toxicology data (e.g., oral rat TDLo: 20–27 g/kg ) may arise from variations in metabolic pathways or impurity profiles. To resolve contradictions:

- Conduct in vitro assays (e.g., Ames test) to assess mutagenicity.

- Perform in vivo studies with controlled dosing intervals (e.g., 17–43 weeks) to evaluate chronic effects .

- Use HPLC-MS to quantify impurities (e.g., residual solvents or byproducts) that may influence toxicity .

Q. What experimental strategies can stabilize the diazonium group during synthetic applications?

Answer: Diazonium salts are thermally and photolytically unstable. Stabilization methods include:

Q. How can computational methods predict the reactivity of this compound in coupling reactions?

Answer: Density functional theory (DFT) or Hartree-Fock (HF) calculations can model:

Q. What are the mechanistic implications of using this compound in dye-sensitized materials or pharmaceutical intermediates?

Answer:

- Dye applications : The azo chromophore ( ~500 nm) enables light absorption for photocatalytic systems. Stability under UV irradiation must be tested via accelerated aging studies .

- Pharmaceutical intermediates : The diazonium group can undergo Sandmeyer reactions to introduce halogens or heterocycles. Optimize pH (1–3) and temperature (0–5°C) for high yields .

Q. How can photodegradation pathways of this compound be experimentally characterized?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.